molecular formula C23H21BrN6O2S B2981109 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-71-3

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2981109
CAS No.: 872994-71-3
M. Wt: 525.43
InChI Key: LFEOZEFWVOJRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H21BrN6O2S and its molecular weight is 525.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal functions . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis . This results in the inhibition of the growth of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable adme properties that allow it to effectively reach and interact with its targets .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound’s action results in the inhibition of the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells .

Properties

IUPAC Name

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEOZEFWVOJRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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